2,6-Dichloropurine-9-β-D-riboside 2,6-Dichloropurine-9-β-D-riboside
Brand Name: Vulcanchem
CAS No.: 13276-52-3
VCID: VC0016349
InChI: InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
SMILES: C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl
Molecular Formula: C10H10Cl2N4O4
Molecular Weight: 321.11 g/mol

2,6-Dichloropurine-9-β-D-riboside

CAS No.: 13276-52-3

Reference Standards

VCID: VC0016349

Molecular Formula: C10H10Cl2N4O4

Molecular Weight: 321.11 g/mol

2,6-Dichloropurine-9-β-D-riboside - 13276-52-3

CAS No. 13276-52-3
Product Name 2,6-Dichloropurine-9-β-D-riboside
Molecular Formula C10H10Cl2N4O4
Molecular Weight 321.11 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
Standard InChIKey HJXWZGVMHDPCRS-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl
SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl
Synonyms 2,6-Dichloro-9-β-D-ribofuranosyl-9H-purine;
PubChem Compound 22791353
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator